molecular formula C11H19N3O B1524384 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine CAS No. 1205145-50-1

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine

Cat. No.: B1524384
CAS No.: 1205145-50-1
M. Wt: 209.29 g/mol
InChI Key: AZPGZGOYOJVLIO-UHFFFAOYSA-N
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Description

The compound “4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine” is a chemical compound with the molecular formula C11H19N3O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of similar pyrazole derivatives often involves nucleophilic substitution reactions . For instance, a related compound was prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is an ethyl group, which in turn is connected to a 3,5-dimethyl-1H-pyrazol-1-yl group .

Scientific Research Applications

Multicomponent Synthesis

A one-pot, four-component reaction involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile was catalyzed using morpholine triflate to produce dihydropyrano[2,3-c]pyrazoles. This approach, highlighting the utility of morpholine derivatives in facilitating multicomponent syntheses, provides moderate to excellent yields without the need for chromatographic purification, making it advantageous for both academic and industrial applications (Zhou, Li, & Su, 2016).

Anticancer Activity

Substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones, synthesized via a microwave-assisted one-step reaction from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, demonstrated inhibition against the growth of A549 and H322 lung cancer cells in dosage-dependent manners. This research underscores the potential therapeutic applications of morpholine and pyrazole derivatives in cancer treatment (Zheng, Shao, Zhao, & Miao, 2011).

Synthesis of Dihydropyridines

Multicomponent reactions involving 4-(4-aminophenyl) morpholin-3-one with various pyrazole aldehydes and ethylacetoacetate or methylacetoacetate were employed to synthesize various 1,4-dihydropyridines derivatives. This work highlights the versatility of morpholine derivatives in synthesizing compounds potentially useful in various therapeutic areas (Prajapati, Senjani, & Naliapara, 2015).

Antimicrobial and Antioxidant Activities

The synthesis of novel morpholine derivatives and their evaluation against various microbial strains have been a focus of research, showing significant potential in developing new antimicrobial agents. For example, certain morpholine derivatives have been synthesized and found to possess remarkable anti-TB activity, alongside superior antimicrobial efficacy compared to standard treatments (S.V, Bhat, K, & S.K, 2019).

Synthesis of Tetrazine Derivatives

Unsymmetrical 1,2,4,5-tetrazine derivatives synthesized from morpholine showcased the compound's utility in creating structures stabilized by intermolecular interactions and π–π interactions. These derivatives offer insights into novel organic syntheses with potential applications in materials science and pharmaceuticals (Xu, Yang, Jiang, & Ke, 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the diverse range of biological and pharmacological activities exhibited by pyrazole derivatives . Additionally, its potential use in the synthesis of new drugs could be explored, given the importance of pyrazole derivatives in drug development .

Properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-10-9-11(2)14(12-10)4-3-13-5-7-15-8-6-13/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPGZGOYOJVLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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